molecular formula C10H13NO4 B193592 3-Methoxytyrosine CAS No. 7636-26-2

3-Methoxytyrosine

Cat. No.: B193592
CAS No.: 7636-26-2
M. Wt: 211.21 g/mol
InChI Key: PFDUUKDQEHURQC-UHFFFAOYSA-N
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Description

3-O-Methyl-DL-DOPA, also known as 3-Methoxytyrosine, is an endogenous metabolite found in cerebrospinal fluid. It is a significant compound in the study of neurological disorders, particularly Parkinson’s disease. This compound is a major metabolite of L-DOPA, a drug widely used in the treatment of Parkinson’s disease. It is formed by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase .

Scientific Research Applications

3-O-Methyl-DL-DOPA has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-Methoxytyrosine is an active metabolite of L-DOPA . It primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in neurological processes. It plays a crucial role in the regulation of brain function and is implicated in conditions like depression, schizophrenia, and Parkinson’s disease .

Mode of Action

This compound interacts with its target, TAAR1, in a dopamine-independent manner . It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . This interaction leads to the activation of TAAR1 receptors, causing cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the dopamine metabolic pathway . It is formed from L-DOPA, a precursor of dopamine, via the action of the enzyme COMT . Once formed, this compound can further be metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is typically excreted in the urine .

Pharmacokinetics

It is known that it is formed from l-dopa in the body and can be further metabolized to hva . The bioavailability, distribution, metabolism, and excretion of this compound would be influenced by these metabolic pathways.

Result of Action

The action of this compound results in a range of effects at the molecular and cellular levels. It has been shown to induce behavioral effects in a dopamine-independent manner . For instance, it can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine . In normal mice, the central administration of this compound caused a temporary mild hyperactivity with a concomitant set of abnormal movements .

Future Directions

3-Methoxytyrosine is a significant biochemical marker for Aromatic L-amino acid decarboxylase (AADC) deficiency . This makes it a potential target for future research, particularly in the context of developmental delay, hypotonia, and extrapyramidal movements .

Biochemical Analysis

Biochemical Properties

3-Methoxytyrosine interacts with several enzymes and proteins. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . In addition, it can inhibit L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons .

Cellular Effects

This compound has been found to induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) . It can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to activate TAAR1 receptors and cause cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can induce temporary mild hyperactivity with a concomitant set of abnormal movements in normal mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, various doses of this compound were administered to mice, and it was found that the compound could induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .

Metabolic Pathways

This compound is involved in the metabolic pathway of dopamine. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . It can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .

Transport and Distribution

It is known that this compound can be infused in the brain to induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .

Subcellular Localization

It is known that this compound can induce significant ERK and CREB phosphorylation in the mouse striatum , suggesting that it may be localized in the striatum of the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Methyl-DL-DOPA is synthesized through the methylation of L-DOPA. The enzyme catechol-O-methyltransferase catalyzes this reaction, with S-adenosyl methionine acting as the methyl donor . The reaction conditions typically involve a buffered solution at physiological pH.

Industrial Production Methods: Industrial production of 3-O-Methyl-DL-DOPA involves the large-scale enzymatic conversion of L-DOPA. The process is optimized to ensure high yield and purity, often involving purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl-DL-DOPA undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidative products.

    Reduction: Reduction reactions can convert 3-O-Methyl-DL-DOPA to its corresponding amine.

    Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions typically involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of 3-O-Methyl-DL-DOPA, such as its quinone form or reduced amine form .

Comparison with Similar Compounds

Uniqueness: 3-O-Methyl-DL-DOPA is unique due to its specific role as a metabolite of L-DOPA and its involvement in the side effects of L-DOPA therapy. Its formation and accumulation in the brain and plasma of Parkinson’s disease patients make it a critical compound for research .

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUUKDQEHURQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864098
Record name 3-Methoxytyrosine
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Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methoxytyrosine
Source Human Metabolome Database (HMDB)
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CAS No.

7636-26-2
Record name 3-Methoxy-dl-tyrosine
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Record name 3-Methoxytyrosine
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Record name 7636-26-2
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Record name 3-Methoxytyrosine
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Record name 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
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Record name 3-O-METHYLDOPA, DL-
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Record name 3-Methoxytyrosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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